molecular formula C9H11NaO3S B100814 Sodium 4-isopropylbenzenesulfonate CAS No. 15763-76-5

Sodium 4-isopropylbenzenesulfonate

Cat. No. B100814
CAS RN: 15763-76-5
M. Wt: 222.24 g/mol
InChI Key: QEKATQBVVAZOAY-UHFFFAOYSA-M
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Description

Sodium 4-isopropylbenzenesulfonate is a compound that belongs to the class of organic compounds known as alkylbenzenesulfonates. These are aromatic compounds containing a benzenesulfonic acid moiety substituted with an alkyl chain. While the provided papers do not directly discuss sodium 4-isopropylbenzenesulfonate, they do provide insights into similar sodium alkylbenzenesulfonates, which can be used to infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related sodium alkylbenzenesulfonates typically involves a multi-step chemical process. For example, the synthesis of sodium p-n-dodecylbenzenesulfonate-[phenyl-U-14C] is described as starting with benzene-U-14C, followed by a Friedel-Crafts acylation, reduction of the resulting ketone, and sulfonation with chlorosulfonic acid . This method could potentially be adapted for the synthesis of sodium 4-isopropylbenzenesulfonate by changing the alkyl chain length and substituents.

Molecular Structure Analysis

The molecular structure of sodium alkylbenzenesulfonates is characterized by a hydrophobic alkyl chain attached to a hydrophilic benzenesulfonate group. In the case of sodium 4-azidobenzenesulfonate, the crystal structure analysis reveals that all atoms of the azidobenzenesulfonate ion except two oxygens are nearly coplanar, and the sodium ion is coordinated by seven oxygen atoms in a distorted pentagonal bipyramidal arrangement . This information can be extrapolated to suggest that sodium 4-isopropylbenzenesulfonate would also have a similar anionic group with a planar arrangement around the benzene ring and a coordination sphere around the sodium ion.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium alkylbenzenesulfonates include their ability to form micelles in aqueous solutions, as reported for sodium 4-(7-tetradecyl)benzenesulfonate . The critical micelle concentration (CMC) and the aggregation number of the micelles are important parameters that determine the surfactant properties of these compounds. Additionally, spectrophotometric methods can be used to determine the concentration of these compounds in solution, as demonstrated for sodium 4-dodecylbenzenesulfonate .

Scientific Research Applications

Osmotic Coefficients and Activity Coefficients

Research conducted by Ho et al. (1984) focused on the osmotic coefficients and activity coefficients of various organic salts, including Sodium 2-methyl-5-isopropylbenzenesulfonate (Sodium p-cymenesulfonate), a compound closely related to Sodium 4-isopropylbenzenesulfonate. This study provided valuable data on how these coefficients change with varying molality and alkyl substitution, which is crucial for understanding the thermodynamic properties of such compounds in solutions (Ho, Kahlow, Bender & Johnson, 1984).

Luminescent Lanthanide Coordination Polymers

Yang et al. (2008) synthesized luminescent ladder-like lanthanide coordination polymers using sodium 4-hydroxybenzenesulfonate dihydrate. Although not directly Sodium 4-isopropylbenzenesulfonate, this research demonstrates the potential of sulfonate compounds in creating novel materials with unique luminescent properties, which could be applicable in various scientific fields (Yang, Rivers, McCarty, Wiester & Jones, 2008).

Adsorption and Removal of Contaminants

Research by Kim et al. (2019) explored the use of sodium dodecylbenzenesulfonate for removing radioactive atoms, including Cs ions. This study underscores the potential use of sodium 4-isopropylbenzenesulfonate in similar applications, such as in environmental cleanup and decontamination processes (Kim, Kim, Lee & Lee, 2019).

Polymerization Initiators

Voylov et al. (2016) investigated the use of graphene oxide as a radical initiator for the polymerization of sodium 4-vinylbenzenesulfonate. This study provides insights into how sodium 4-isopropylbenzenesulfonate could be used in advanced polymerization techniques, potentially leading to new materials with specific properties (Voylov, Saito, Lokitz, Uhrig, Wang, Agapov, Holt, Bocharova, Kisliuk & Sokolov, 2016).

Nanofiltration Membrane Development

Zhu et al. (2014) conducted a study on the fabrication of negatively charged nanofiltration membranes by blending with halloysite nanotubes grafted with poly(sodium 4-styrenesulfonate). This research suggests that sodium 4-isopropylbenzenesulfonate could be used in developing advanced filtration materials, which are crucial in water purification and wastewater treatment (Zhu, Guo, Zhang, Yu & Liu, 2014).

Safety And Hazards

Sodium 4-isopropylbenzenesulfonate is classified under the GHS07 hazard pictogram . The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

sodium;4-propan-2-ylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKATQBVVAZOAY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047523
Record name Sodium 4-isopropylbenzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Pellets or Large Crystals, Liquid
Record name Benzene, (1-methylethyl)-, monosulfo deriv., sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Sodium 4-isopropylbenzenesulfonate

CAS RN

15763-76-5, 32073-22-6
Record name p-Cumenesulfonic acid, sodium salt
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (1-methylethyl)-, monosulfo deriv., sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-isopropylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium p-cumenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.216
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cumene, monosulpho derivative, sodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM P-CUMENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Xie, B Li, H Liu, Y Li, JB He, Y Zheng, KC Lau… - Dalton …, 2021 - pubs.rsc.org
… Potassium ferrate (7 mg, 3.53 × 10 −2 mmol) was added to 5 ml buffer solution containing 100 mg (0.45 mmol) of sodium 4-isopropylbenzenesulfonate at pH = 8.83 and 23 C in the dark …
Number of citations: 2 pubs.rsc.org
J Weiss, J Engelhardt, S Fischer, CH Eriksson - imm.ki.se
The overarching aim of this study was to investigate strategies to identify new and emerging risk chemicals (NERCs) of human concern. Comparing chemicals analysed in human blood, …
Number of citations: 2 www.imm.ki.se
J Weiss, J Engelhardt, S Fischer, CH Eriksson - 2022 - diva-portal.org
Syftet med denna studie var att finna strategier för att identifiera nya riskkemikalier som vi människor kan bli exponerade för, baserat på den information som finns i Svenska …
Number of citations: 0 www.diva-portal.org

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